8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one
Description
Properties
IUPAC Name |
8-fluoro-2,3,4,5-tetrahydro-2-benzazepin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-8-4-3-7-2-1-5-12-10(13)9(7)6-8/h3-4,6H,1-2,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQJKOALBTSTPAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)F)C(=O)NC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101232057 | |
| Record name | 8-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1017789-58-0 | |
| Record name | 8-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1017789-58-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Fluoro-2,3,4,5-tetrahydro-1H-2-benzazepin-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101232057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Friedel-Crafts Cyclocondensation with Polyphosphoric Acid (PPA)
The Friedel-Crafts cyclocondensation represents a cornerstone strategy for constructing the benzazepine core. A 2022 study demonstrated the annulation of 4-bis(methylthio)methylene-7-fluoro-3,4-dihydro-1H-benzo[b]azepin-2,5-dione with o-phenylenediamine derivatives under PPA catalysis . The reaction proceeds via electrophilic aromatic substitution, where the oxoketene dithioacetal moiety acts as a dienophile (Figure 1).
Reaction Conditions and Yield Optimization
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Catalyst Loading : 20–30% w/w PPA relative to substrate
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Temperature : 110–120°C under anhydrous conditions
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Time : 5–7 hours for complete cyclization
Key advantages include regioselective fluorine incorporation at the 8-position and tolerance for diverse amine nucleophiles. However, side reactions such as over-alkylation necessitate careful stoichiometric control of the dithioacetal precursor.
Hydrogenation of Fluorinated Benzazepine Precursors
Industrial-scale production often employs catalytic hydrogenation of nitro- or imino-containing intermediates. A patented route for analogous 8-chloro derivatives utilizes palladium-on-carbon (Pd/C) under 3–5 bar H₂ pressure . While specific data for the 8-fluoro variant remains proprietary, extrapolation suggests:
Critical Parameters for Fluorinated Systems
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Catalyst : 5% Pd/C with 0.1% quinoline sulfur poison
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Solvent System : Ethyl acetate/tetrahydrofuran (3:1 v/v)
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Temperature : 50–60°C
Notably, the fluorine substituent increases ring strain compared to chloro analogs, requiring modified reduction profiles to prevent defluorination.
Multi-Step Synthesis from Fluorinated Anilines
A modular approach starting from 4-fluoroaniline derivatives enables precise control over substitution patterns:
Stepwise Protocol
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N-Alkylation : React 4-fluoroaniline with 1,4-dibromobutane (K₂CO₃, DMF, 80°C)
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Cyclization : Intramolecular Heck coupling (Pd(OAc)₂, PPh₃, NEt₃)
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Oxidation : Jones reagent (CrO₃/H₂SO₄) to install ketone
This route achieves 45–50% overall yield but requires specialized handling of palladium catalysts and chromium-based oxidizers .
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Key Challenge |
|---|---|---|---|---|
| Friedel-Crafts | 58–62 | ≥98 | Pilot-scale | Byproduct formation |
| Catalytic Hydrogenation | 70–75 | ≥99 | Industrial | Catalyst poisoning |
| Metathesis | 65* | 97* | Lab-scale | Fluorine sensitivity |
| Multi-Step | 45–50 | 95 | Research | Heavy metal contamination |
*Projected values based on chloro analog data
Purification and Isolation Strategies
Achieving pharmacopeial-grade material (>99.5% purity) demands:
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Chromatography : Reverse-phase HPLC with C18 column (acetonitrile/0.1% TFA) resolves residual regioisomers
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Crystallization : Ethanol/water (4:1) affords needle-like crystals with defined melting point (142–144°C)
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Distillation : Short-path vacuum distillation (<0.1 mmHg) removes high-boiling impurities in hydrogenation streams
Industrial-Scale Considerations
Modern production facilities prioritize:
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atom in the compound can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antidepressant Activity
Research has indicated that compounds similar to 8-fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one may exhibit antidepressant effects. The structural modifications of benzodiazepines have been linked to enhanced serotonin receptor activity, which is crucial for mood regulation .
2. Anxiolytic Properties
The compound's affinity for GABA receptors suggests potential anxiolytic (anxiety-reducing) properties. Studies have shown that modifications in the benzodiazepine structure can lead to variations in anxiolytic efficacy and side effects .
3. Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds within this class. Research indicates that certain derivatives may protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases .
Case Studies
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that allow for various modifications to enhance its pharmacological profile. Researchers are exploring various synthetic routes to produce derivatives with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound can enhance its binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 8-Fluoro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine
- 8-Fluoro-1,3,4,5-tetrahydro-2-[4-(methylamino)methyl]phenyl]-6H-pyrrolo[4,3,2-EF]benzodiazepine-6-one
Uniqueness
8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one is unique due to its specific structural features, such as the presence of a fluorine atom and a seven-membered ring fused to a benzene ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Q & A
Q. What are the established synthetic routes for 8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[c]azepin-1-one, and how do reaction conditions influence yield?
The synthesis typically involves multi-step protocols. A common approach is cyclization of a fluorinated benzazepine precursor under acidic or basic conditions. For example, highlights acylation using halogenated benzoyl chlorides (e.g., 2,4-dichlorobenzoyl chloride) in basic media, achieving yields of ~60–70% after purification. Key parameters include:
- Temperature control : Reactions at 0–5°C minimize side-product formation during acylation .
- Catalyst selection : Lewis acids (e.g., AlCl₃) enhance cyclization efficiency in fused azepine systems .
- Fluorine positioning : The fluorine atom at the 8-position requires regioselective halogenation, often via electrophilic substitution using F₂ gas or Selectfluor® .
Q. How can researchers characterize the structural and electronic properties of this compound?
Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical:
- ¹H/¹³C NMR : Distinct signals for the fluorine-substituted aromatic proton (δ ~7.2–7.5 ppm) and azepine carbonyl (δ ~170–175 ppm) confirm regiochemistry .
- X-ray diffraction : Resolves conformational flexibility in the tetrahydroazepine ring and intermolecular interactions (e.g., hydrogen bonding) .
- Density Functional Theory (DFT) : Predicts electron distribution, aiding in understanding reactivity at the fluorinated site .
Q. What purification strategies are recommended to achieve ≥95% purity for pharmacological assays?
- Column chromatography : Use silica gel with gradient elution (hexane/ethyl acetate 3:1 to 1:2) to separate fluorinated byproducts .
- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 142–144°C) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve isomers; pharmacopeial standards limit impurities to <0.5% per contaminant .
Advanced Research Questions
Q. How does 8-Fluoro substitution modulate biological activity in neurotransmitter receptor studies?
The fluorine atom enhances lipophilicity (logP ~2.8) and stabilizes receptor binding via hydrogen-bond interactions . notes that fluorinated benzodiazepines exhibit 3–5× higher affinity for GABAₐ receptors compared to non-fluorinated analogs. However, meta-substitution (8-position) may reduce off-target effects vs. para-substituted derivatives . Methodological tip : Radioligand binding assays (e.g., ³H-flunitrazepam displacement) quantify receptor affinity .
Q. What computational tools are effective for predicting metabolic stability and degradation pathways?
- Molecular docking : Software like AutoDock Vina models interactions with cytochrome P450 enzymes (e.g., CYP3A4), predicting hydroxylation at the azepine ring .
- MD simulations : Reveal solvent accessibility of the fluorine atom, correlating with oxidative stability .
- In silico toxicity : Tools like ProTox-II assess hepatotoxicity risks (e.g., LD₅₀ ~450 mg/kg in rodents) .
Q. How do researchers resolve contradictions in reported synthetic yields or biological data?
- Batch variability : Impurity profiles (via LC-MS) may explain discrepancies in pharmacological assays .
- Reaction scale : Small-scale microwave-assisted synthesis (80°C, 30 min) improves reproducibility vs. traditional reflux .
- Orthogonal validation : Cross-check receptor binding data with functional assays (e.g., patch-clamp electrophysiology) .
Q. What are the optimal storage conditions to prevent azepine ring oxidation?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
